molecular formula C16H20ClN3OS B2461638 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897479-59-3

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2461638
CAS No.: 897479-59-3
M. Wt: 337.87
InChI Key: DXENDHFLEDNQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a chlorinated benzothiazole ring attached to a piperazine moiety, which is further linked to a pentanone chain. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it is likely that it affects the dopaminergic and serotonergic pathways in the brain .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.

Preparation Methods

The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Piperazine Coupling: The chlorinated benzothiazole is reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.

    Pentylation: The final step involves the alkylation of the piperazine derivative with a pentanone chain using a suitable alkylating agent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can be compared with other benzothiazole derivatives, such as:

    1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol: This compound has a similar benzothiazole ring but differs in the substituent attached to the ring.

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These derivatives have different substituents on the benzothiazole ring and exhibit different biological activities.

    5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: This compound contains a benzothiazole ring linked to an oxadiazole moiety and has been studied for its anti-tubercular properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-2-3-7-14(21)19-8-10-20(11-9-19)16-18-15-12(17)5-4-6-13(15)22-16/h4-6H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXENDHFLEDNQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.